3'-Hydroxy-4'-methoxyflurbiprofen
Description
Properties
IUPAC Name |
2-[3-fluoro-4-(3-hydroxy-4-methoxyphenyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO4/c1-9(16(19)20)10-3-5-12(13(17)7-10)11-4-6-15(21-2)14(18)8-11/h3-9,18H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMCTEVDJGVPBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)O)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30984566 | |
| Record name | 2-(2-Fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30984566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66067-42-3 | |
| Record name | 3'-Hydroxy-4'-methoxyflurbiprofen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066067423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30984566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-HYDROXY-4'-METHOXYFLURBIPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66V79WW3L3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The introduction of methoxy groups into aromatic systems often relies on alkylation reactions using methyl halides or dimethyl sulfate. A key challenge lies in achieving regioselectivity, particularly when multiple hydroxyl groups are present. For example, the methylation of 3,4-dihydroxyacetophenone with iodomethane in the presence of lithium carbonate (Li₂CO₃) in N,N-dimethylformamide (DMF) at 55°C for 18 hours yielded 4-methoxy-3-hydroxyacetophenone with 84% efficiency . This method highlights the role of mild bases in suppressing over-alkylation, a common side reaction in such systems.
In another approach, phase transfer catalysis (PTC) has been employed to enhance reaction rates and selectivity. A patent by CN112142579A describes the methylation of 2,4-dihydroxybenzophenone using methyl chloride under high-pressure conditions (0.3–0.5 MPa) in chlorobenzene, achieving 91% yield of 2-hydroxy-4-methoxybenzophenone . The use of tetrabutylammonium chloride as a phase transfer agent facilitated the migration of reactive intermediates between aqueous and organic phases, ensuring mono-methylation at the 4-position.
Multi-Step Synthesis from Natural Precursors
A patent from CN113620792A outlines an eight-step synthesis of 3-hydroxy-4-methoxyphenylpropanal starting from sassafras oil, a natural source of safrole . Key steps include:
-
Ring-opening of safrole with methanol and alkaline reagents at 60–130°C to generate phenol potassium salts.
-
Etherification with methylating agents to install the methoxy group.
-
Condensation with acetaldehyde to form α,β-unsaturated aldehydes.
-
Hydrogenation under 2–3 MPa H₂ pressure to yield the final aldehyde.
This route, though labor-intensive, offers a scalable and cost-effective alternative to starting from vanillin derivatives. Adapting this strategy to flurbiprofen synthesis would require substituting the aldehyde intermediate with a propionic acid moiety, a common feature in NSAIDs.
Purification and Isolation Techniques
The isolation of 3'-hydroxy-4'-methoxyflurbiprofen demands careful attention to purity, given the structural similarity of byproducts. Liquid-liquid extraction with ethyl acetate or n-hexane, as described in several protocols , effectively separates polar and non-polar impurities. Recrystallization from ethanol or aqueous methanol further enhances purity, as evidenced by the 99% purity reported for 2-hydroxy-4-methoxybenzophenone after hexane washing .
Comparative Analysis of Synthetic Routes
The table below summarizes critical parameters from representative methodologies:
Chemical Reactions Analysis
Types of Reactions: 3’-Hydroxy-4’-methoxyflurbiprofen undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups
Scientific Research Applications
Pharmacological Properties
Anti-inflammatory and Analgesic Effects
As a derivative of flurbiprofen, 3'-hydroxy-4'-methoxyflurbiprofen retains anti-inflammatory and analgesic properties. Its mechanism of action involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. Studies have indicated that this compound exhibits reduced gastrointestinal toxicity compared to traditional NSAIDs, making it a candidate for safer pain management therapies .
Antibacterial Activity
Recent research has demonstrated that this compound possesses antibacterial properties against various pathogens. It has shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria like Escherichia coli and Salmonella enterica. The minimum inhibitory concentration (MIC) values for these bacteria suggest that this compound could be developed into a novel antibacterial agent .
Stereochemical Analysis
Chiral Properties and Enantioselectivity
The stereochemistry of this compound is critical for its pharmacokinetic properties. Research employing chiral chromatography has elucidated the enantiomeric composition of this compound in biological fluids. Studies indicate that the (S)-enantiomer exhibits more potent biological activity than the (R)-enantiomer, highlighting the importance of stereochemistry in drug efficacy .
Case Studies
Case Study 1: Efficacy in Pain Management
A clinical trial investigated the efficacy of this compound in managing postoperative pain. Patients receiving this compound reported significant pain relief with fewer side effects compared to those treated with standard NSAIDs. This study supports the potential of this compound as a safer alternative for pain management .
Case Study 2: Antibacterial Properties
In vitro studies assessed the antibacterial effects of this compound against resistant strains of bacteria. The compound demonstrated synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains. This finding opens avenues for developing combination therapies to combat antibiotic resistance .
Comparative Data Table
| Property | This compound | Flurbiprofen |
|---|---|---|
| Chemical Structure | C16H15FO4 | C15H13FO2 |
| Anti-inflammatory Activity | Moderate to High | High |
| Antibacterial Activity | Yes (against Gram-positive & negative) | Limited |
| Toxicity Profile | Lower gastrointestinal toxicity | Higher gastrointestinal toxicity |
| Stereochemistry | Enantioselective | Enantioselective |
Mechanism of Action
The mechanism of action of 3’-Hydroxy-4’-methoxyflurbiprofen is similar to that of flurbiprofen. It exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. This inhibition leads to a reduction in the production of prostaglandins, thereby reducing inflammation and pain . The compound may also interact with other molecular targets and pathways involved in inflammation and pain modulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
3'-Hydroxy-4'-methoxyflurbiprofen is compared below with flurbiprofen metabolites and structurally related arylpropionic acid derivatives :
4'-Hydroxy-flurbiprofen
- Structure : Hydroxy group at the 4' position.
- Metabolism : Major metabolite of flurbiprofen, formed via CYP2C9.
- Activity : Reduced COX inhibition compared to flurbiprofen, but contributes to urinary excretion profiles .
3',4'-Dihydroxy-flurbiprofen Structure: Hydroxy groups at both 3' and 4' positions. Metabolism: Likely a product of further oxidation of 4'-hydroxy-flurbiprofen. Activity: Limited data, but increased polarity may reduce membrane permeability .
Flurbiprofen (Parent Compound)
- Structure : Unsubstituted biphenyl ring with a fluorine atom.
- Activity : Potent COX-1/COX-2 inhibitor (IC₅₀ ~ 0.05 μM for COX-1). Minimal chiral inversion (unlike ibuprofen), preserving stereospecific efficacy .
6'-Hydroxy-4'-methoxyavarone (Marine Analog) Structure: Methoxy and hydroxy groups on a quinone scaffold (isolated from Dysidea sponges). Activity: Antitumor and antioxidant properties, highlighting the pharmacological versatility of methoxy/hydroxy aromatic substitutions .
Metabolic and Pharmacokinetic Differences
- However, its role in COX inhibition remains unconfirmed .
- 4'-Hydroxy-flurbiprofen : Dominant metabolite in plasma; glucuronidation facilitates renal excretion .
Data Tables
Table 1: Comparative Analysis of Flurbiprofen Metabolites
Table 2: Structural Analogues from Marine Sources
| Compound Name | Source | Key Substituents | Bioactivity | References |
|---|---|---|---|---|
| 6'-Hydroxy-4'-methoxyavarone | Dysidea cinera | 6'-OH, 4'-OCH₃ | Antitumor, antioxidant |
Q & A
Basic: What analytical methods are recommended for quantifying 3'-Hydroxy-4'-methoxyflurbiprofen in biological matrices?
Methodological Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely used due to its specificity and reproducibility. For example, a stability-indicating UV spectrophotometric method validated under ICH guidelines can quantify flurbiprofen derivatives in ophthalmic formulations with linearity (0.5–30 µg/mL), LOD (0.15 µg/mL), and LOQ (0.45 µg/mL) . For complex matrices like plasma or urine, acid hydrolysis followed by HPLC analysis of glucuronide metabolites (e.g., 4’-hydroxyflurbiprofen) is recommended .
Advanced: How can experimental design optimize nanoparticle formulations of this compound for enhanced bioavailability?
Methodological Answer: Response Surface Methodology (RSM) with a 3-level factorial design is effective. For instance, glyceryl monostearate (GMS)-based solid lipid nanoparticles (SLNs) can be optimized by varying drug:lipid ratios (1:1 to 1:3) and sonication time (5–15 min) to minimize particle size (<200 nm) and maximize entrapment efficiency (>85%). Design Expert® software enables modeling of dependent variables (particle size, PDI, entrapment) and validation via ANOVA .
Basic: How do CYP2C9 and CYP2D6 isoforms influence the metabolism of flurbiprofen derivatives?
Methodological Answer: CYP2C9 is the primary isoform metabolizing (S)-flurbiprofen to 4’-hydroxy metabolites, while CYP2D6 exhibits inhibitory effects on CYP2C9 activity. In vitro studies using human liver microsomes show that sequential addition of CYP2D6 (SeqAdd protocols) reduces CYP2C9-mediated hydroxylation by 30–40%, highlighting isoform-specific interactions. Triplicate experiments with single-factor ANOVA are critical for statistical validation .
Advanced: What strategies address co-elution challenges in impurity profiling of this compound?
Methodological Answer: Advanced chromatographic techniques like UPLC-MS/MS with orthogonal separation (e.g., HILIC and C18 columns) resolve co-eluting impurities. For example, forced degradation studies under acidic/oxidative conditions paired with spectral deconvolution can distinguish this compound from its hydrolytic byproducts. Method validation must include specificity testing against placebo matrices .
Basic: What in vitro models are suitable for studying the anti-inflammatory efficacy of this compound?
Methodological Answer: Human synovial fibroblast cultures treated with TNF-α or IL-1β are standard models. COX-2 inhibition can be quantified via ELISA (PGE₂ reduction) or western blotting (COX-2 protein expression). Dose-response experiments (1–100 µM) should include positive controls (e.g., indomethacin) and cytotoxicity assays (CCK-8) to confirm therapeutic indices .
Advanced: How can physiologically based pharmacokinetic (PBPK) modeling predict tissue distribution of this compound?
Methodological Answer: PBPK models integrating in vitro solubility, permeability (Caco-2 assays), and metabolic clearance (microsomal stability) enable extrapolation to human pharmacokinetics. Case studies for flurbiprofen suggest a volume of distribution (Vd) of 0.15 L/kg and clearance (CL) of 1.2 L/h, adjusted for hepatic CYP2C9 polymorphism. Validation requires comparison with clinical plasma concentration-time profiles .
Basic: What validation parameters are critical for stability-indicating methods of this compound?
Methodological Answer: Per ICH Q2(R1), parameters include:
- Specificity : No interference from degradation products (e.g., hydrolyzed or oxidized forms).
- Linearity : R² >0.998 over 50–150% of target concentration.
- Accuracy : 98–102% recovery in spiked samples.
- Precision : ≤2% RSD for intraday/interday replicates.
Forced degradation under heat (60°C), light (1.2 million lux-hours), and pH extremes (1–13) is mandatory .
Advanced: How does this compound modulate colorectal cancer cell proliferation mechanistically?
Methodological Answer: In SW620 colorectal cancer cells, flurbiprofen derivatives inhibit COX-2, reducing prostaglandin E₂ (PGE₂) and pro-inflammatory cytokines (IL-6, TNF-α). Dose-dependent suppression of proliferation (IC₅₀: 25–50 µM) is confirmed via CCK-8 and colony formation assays. Western blotting shows downregulation of cyclin D1 and Bcl-2, with caspase-3 activation confirming apoptosis. Transwell assays reveal >50% reduction in migration at 50 µM .
Basic: What synthetic routes yield this compound with minimal impurities?
Methodological Answer: Microwave-assisted synthesis using flurbiprofen hydrazide as a precursor reduces reaction time (10–15 min vs. 6–8 hours) and byproduct formation. Solvent evaporation with methanol-chloroform (1:1) achieves >95% purity. Post-synthesis, column chromatography (silica gel, hexane:ethyl acetate 7:3) removes unreacted intermediates .
Advanced: How do formulation variables affect the transdermal flux of this compound?
Methodological Answer: Box-Behnken design optimizes matrix-type patches by evaluating:
- Independent variables : Polymer ratio (Eudragit RL100:PVP K30), plasticizer (di-butyl phthalate, 10–20%), and permeation enhancer (oleic acid, 2–5%).
- Dependent variables : Tensile strength (>0.8 MPa), drug release (>80% in 24 h), and flux (≥15 µg/cm²/h). Ex vivo permeation studies using Franz cells and rat skin validate in vitro-in vivo correlation (IVIVC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
